molecular formula C29H28N2O6 B11686989 (5Z)-5-{3-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-5-{3-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11686989
M. Wt: 500.5 g/mol
InChI Key: LWDWCLLEJRUKRU-ULJHMMPZSA-N
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Description

(5Z)-5-{3-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-{3-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the ethoxy, methylphenoxy, and benzylidene groups through various substitution and condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Advanced techniques like microwave-assisted synthesis and flow chemistry can enhance reaction efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: Various substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenation and alkylation reactions often employ reagents such as halogens and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Chemistry: The compound’s unique structure makes it a valuable building block for synthesizing novel materials and catalysts. Its reactivity and functional group diversity enable the creation of complex molecular architectures.

Biology: In biological research, the compound can serve as a probe for studying enzyme interactions and cellular processes. Its potential bioactivity may lead to the development of new pharmaceuticals or diagnostic tools.

Medicine: The compound’s pharmacological properties are of interest for drug discovery and development. It may exhibit therapeutic effects against various diseases, including cancer and infectious diseases.

Industry: In industrial applications, the compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (5Z)-5-{3-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Understanding these interactions at the molecular level can provide insights into its therapeutic potential and guide the design of more effective analogs.

Comparison with Similar Compounds

  • Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • 2-Fluorodeschloroketamine

Comparison: Compared to similar compounds, (5Z)-5-{3-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C29H28N2O6

Molecular Weight

500.5 g/mol

IUPAC Name

(5Z)-5-[[3-ethoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl]methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C29H28N2O6/c1-4-35-26-18-21(10-13-25(26)37-15-14-36-23-11-8-19(2)9-12-23)17-24-27(32)30-29(34)31(28(24)33)22-7-5-6-20(3)16-22/h5-13,16-18H,4,14-15H2,1-3H3,(H,30,32,34)/b24-17-

InChI Key

LWDWCLLEJRUKRU-ULJHMMPZSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=CC(=C3)C)OCCOC4=CC=C(C=C4)C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC(=C3)C)OCCOC4=CC=C(C=C4)C

Origin of Product

United States

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